

An In-depth Technical Guide to **tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate**

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Compound of Interest

Compound Name: *tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate*

Cat. No.: B153110

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate**, a key building block in modern medicinal chemistry. Due to the structural similarity and frequent use in related applications, this guide also includes comparative data for its isomer, **tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate**.

Introduction: The Role of Azetidines in Drug Discovery

Azetidines, as saturated four-membered nitrogen-containing heterocycles, have garnered significant interest in drug discovery. Their rigid, three-dimensional structure makes them valuable scaffolds for creating conformationally constrained molecules. This rigidity can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.^[1] The incorporation of the azetidine motif can improve key pharmacokinetic properties of drug candidates.^[2]

Tert-butyl 2-(aminomethyl)azetidine-1-carboxylate, featuring a Boc-protected nitrogen and a primary amine, serves as a versatile bifunctional building block. The Boc group provides a

stable, yet readily cleavable, protecting group for the ring nitrogen, while the aminomethyl group offers a reactive handle for further chemical modifications and library synthesis.^[1]

Core Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of **tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate** and its 3-substituted isomer.

Table 1: General and Physical Properties

Property	tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate	tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate
CAS Number	939760-37-9 ^[3]	325775-44-8 ^{[4][5]}
Molecular Formula	C ₉ H ₁₈ N ₂ O ₂ ^[3]	C ₉ H ₁₈ N ₂ O ₂ ^{[4][5]}
Molecular Weight	186.25 g/mol ^[3]	186.25 g/mol ^{[4][5]}
Physical State	Not specified; likely a liquid or low-melting solid	Liquid ^[6]
Boiling Point	260.6 ± 13.0 °C at 760 mmHg ^[3]	Not specified
Density	1.1 ± 0.1 g/cm ³ ^[3]	Not specified
Flash Point	111.4 ± 19.8 °C ^[3]	Not specified
Purity	Typically ≥97% or ≥98% ^{[3][5]}	Typically ≥98% ^{[4][6]}

Table 2: Computational Chemistry Data

Property	tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate	tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate
Topological Polar Surface Area (TPSA)	55.6 Å ² (for an ethyl derivative) [7]	55.56 Å ² [4]
logP	1.1 (for an ethyl derivative)[7]	0.812[4]
Hydrogen Bond Acceptors	3[4]	3[4]
Hydrogen Bond Donors	1[4]	1[4]
Rotatable Bonds	1[4]	1[4]

Synthesis and Experimental Protocols

The synthesis of substituted azetidines often involves the cyclization of appropriately functionalized acyclic precursors or the modification of pre-existing azetidine rings.

General Synthetic Approach for Substituted Azetidines

A common strategy for synthesizing N-Boc protected azetidines involves the use of 1-Boc-3-azetidinone as a key intermediate.[8] This intermediate can be derived from 3-hydroxyazetidine through a two-step process of N-protection followed by oxidation.[8][9]

A generalized experimental protocol for the synthesis of a related compound, tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, which can serve as a precursor for further functionalization, is described as follows:

- Horner-Wadsworth-Emmons Reaction:
 - Suspend sodium hydride (NaH, 60% dispersion in mineral oil) in dry tetrahydrofuran (THF).
 - Add neat methyl 2-(dimethoxyphosphoryl)acetate to the suspension and stir for 30 minutes.
 - Add a solution of 1-Boc-3-azetidinone in dry THF to the mixture and stir for 1 hour.

- Quench the reaction by adding water.
- Separate the organic layer and extract the aqueous layer with ethyl acetate.
- Combine the organic solutions, dry over anhydrous sodium sulfate (Na_2SO_4), and remove the solvent under reduced pressure.[\[10\]](#)
- Purification:
 - The resulting residue is typically purified by flash chromatography on silica gel to yield the desired product.[\[10\]](#)

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of functionalized azetidines starting from a protected azetidinone precursor.

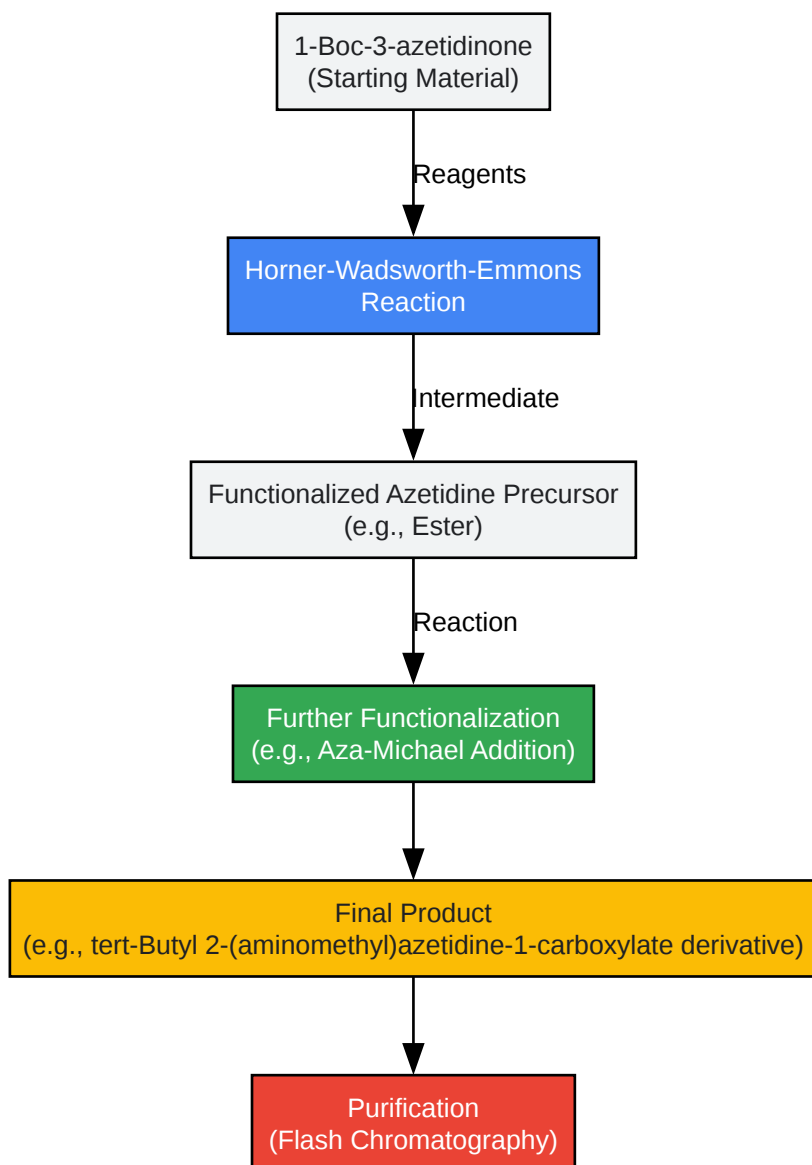


Figure 1: General Synthesis Workflow for Functionalized Azetidines

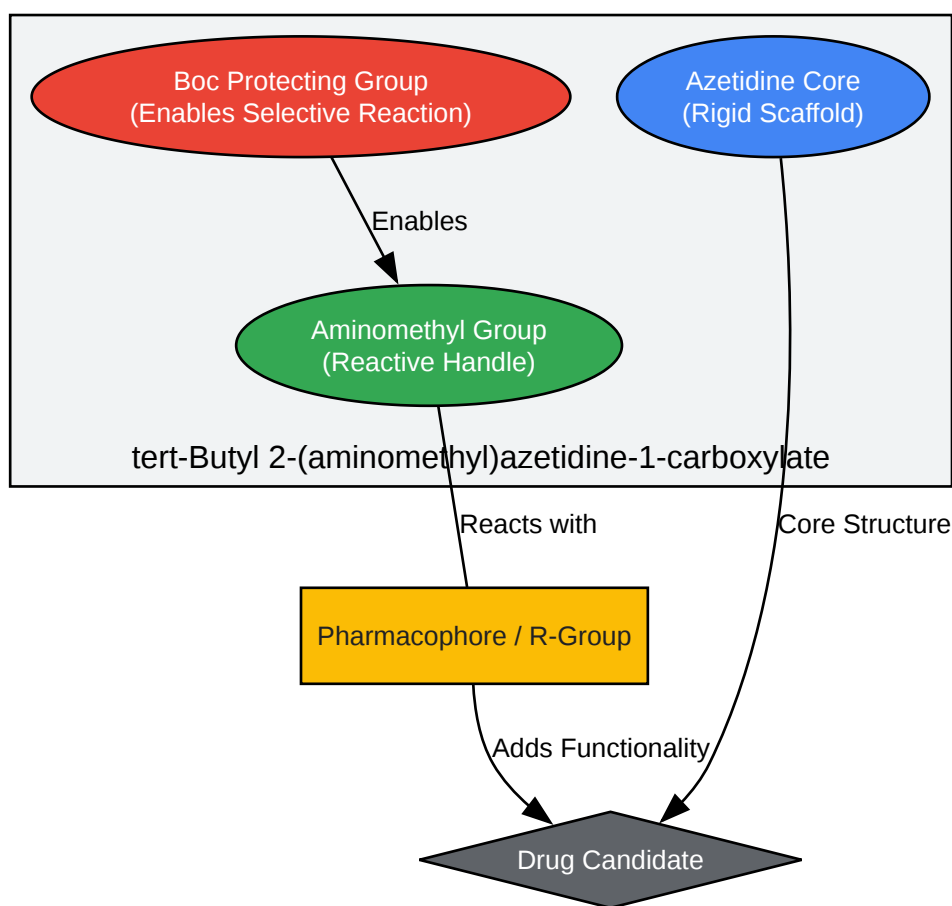


Figure 2: Role as a Versatile Building Block

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